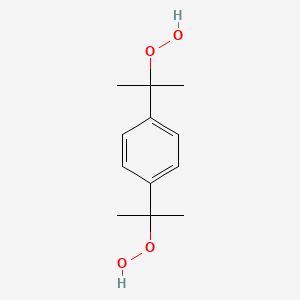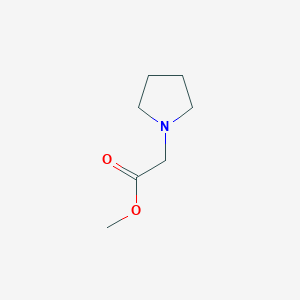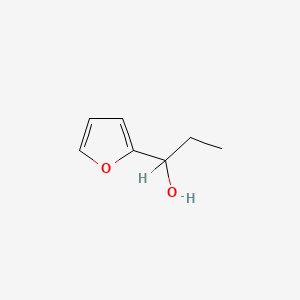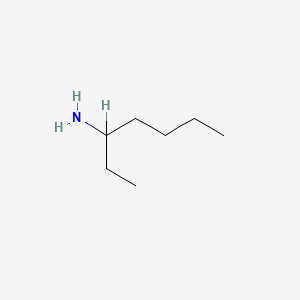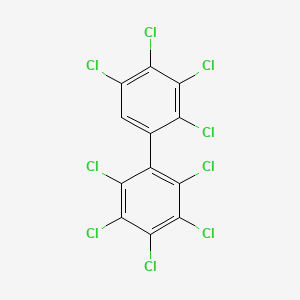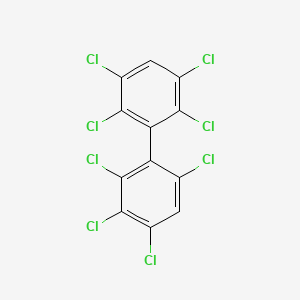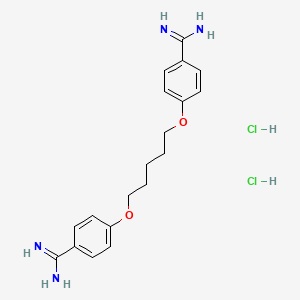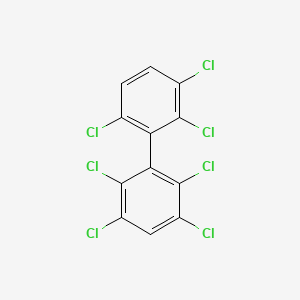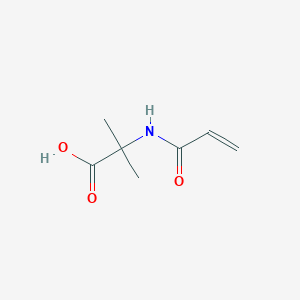
N-Acryloyl-2-methylalanin
Übersicht
Beschreibung
N-Acryloyl-2-methylalanine is an organic compound with the molecular formula C7H11NO3. It is a derivative of alanine, where the amino group is substituted with an acryloyl group. This compound is known for its applications in polymer chemistry and materials science due to its ability to undergo polymerization reactions.
Wissenschaftliche Forschungsanwendungen
N-Acryloyl-2-methylalanine has a wide range of applications in scientific research, including :
Polymer Chemistry: Used as a monomer in the synthesis of various polymers.
Materials Science: Utilized in the development of advanced materials with specific properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and biomedical applications.
Industry: Employed in the production of coatings, adhesives, and other functional materials.
Wirkmechanismus
Mode of Action
The mode of action of ACG involves its interaction with its targets, leading to various changes. For instance, in the context of hemostasis, ACG can be used to create robust hemostatic sponges. The compound is incorporated into a viscous liquid along with a thickening agent, carboxymethyl cellulose (CMC), and an initiator. This mixture is then swirled to produce bubbles. Upon heating, rapid polymerization is induced, which also aids in bubble expansion, resulting in the formation of a porous hydrogel .
Biochemical Pathways
The biochemical pathways affected by ACG are largely dependent on its specific application. In the case of the hemostatic sponge, the ACG-based sponge can absorb liquid and promote coagulation, thereby affecting the coagulation pathway . .
Result of Action
The result of ACG’s action can vary depending on its application. In the case of the hemostatic sponge, the ACG-based sponge can significantly reduce bleeding time and blood loss due to its high blood absorption capacity and effective concentration of coagulation factors .
Action Environment
The action, efficacy, and stability of ACG can be influenced by various environmental factors. For instance, the formation of the ACG-based sponge involves a heat-induced rapid polymerization process, indicating that temperature is a crucial factor in this context . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Acryloyl-2-methylalanine can be synthesized through the reaction of 2-aminoisobutyric acid with acryloyl chloride. The process involves the following steps :
Reactants: 2-aminoisobutyric acid (47.44 g, 0.46 mmol) and hydroquinone (0.5 g) are added to a solution of sodium hydroxide (36.8 g, 0.92 mmol) in water (200 mL).
Reaction Conditions: The solution is maintained at 0°C under nitrogen for 1 hour.
Addition of Acryloyl Chloride: Acryloyl chloride (41.63 g, 0.46 mmol) is added dropwise to the solution.
Completion: The reaction mixture is stirred until the reaction is complete.
Industrial Production Methods
Industrial production methods for N-Acryloyl-2-methylalanine typically involve continuous flow processes to ensure efficient and scalable synthesis. These methods often use acryloyl chloride and suitable amines under controlled conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acryloyl-2-methylalanine undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polyacrylamides, which are useful in various applications.
Substitution Reactions: The acryloyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiated by free radicals or UV light.
Substitution: Typically involves nucleophiles such as amines or thiols.
Major Products
Polyacrylamides: Formed through polymerization.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Acrylamido-2-methylpropanoic acid
- 2-Methyl-2-(prop-2-enamido)propanoic acid
Uniqueness
N-Acryloyl-2-methylalanine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form polymers with unique properties. Its ability to undergo polymerization and substitution reactions makes it a versatile compound in various fields of research and industry .
Eigenschaften
IUPAC Name |
2-methyl-2-(prop-2-enoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-4-5(9)8-7(2,3)6(10)11/h4H,1H2,2-3H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBFWDHYZMVTJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40314794 | |
| Record name | N-Acryloyl-2-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40314794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29513-50-6 | |
| Record name | NSC288647 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288647 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acryloyl-2-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40314794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


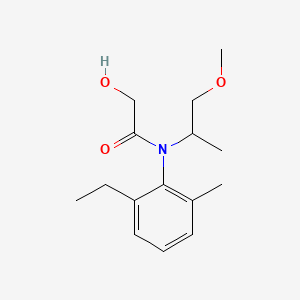
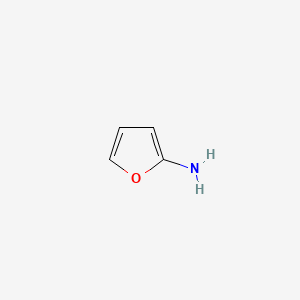
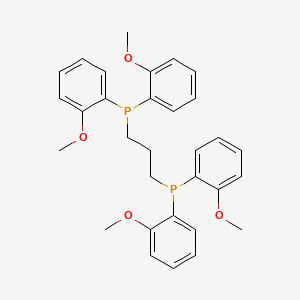
![(E)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine](/img/structure/B1595010.png)
![5-Nitrobenzo[d]isothiazole](/img/structure/B1595011.png)
